An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-2,6-dinitrophenol
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-2,6-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichloro-2,6-dinitrophenol (CAS No. 1664-10-4) is a substituted dinitrophenol compound. While the broader class of dinitrophenols, particularly 2,4-dinitrophenol (2,4-DNP), has been extensively studied for its effects as a mitochondrial uncoupling agent, specific experimental data on 3,4-Dichloro-2,6-dinitrophenol is limited in publicly available scientific literature. This guide synthesizes the available information on its chemical and physical properties, outlines general experimental approaches for its characterization, and discusses the well-established mechanism of action for the dinitrophenol class of compounds, which is likely relevant to the subject compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1664-10-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₆H₂Cl₂N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 252.99 g/mol | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK--[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3,4-Dichloro-2,6-dinitrophenol is not available in the searched public databases. Characterization of a synthesized or acquired sample would be required to obtain this information.
Experimental Protocols
Due to the scarcity of literature on this specific compound, detailed experimental protocols are not available. The following sections outline general methodologies that can be applied for the synthesis and characterization of 3,4-Dichloro-2,6-dinitrophenol.
Synthesis
A plausible synthesis route for 3,4-Dichloro-2,6-dinitrophenol would involve the nitration of 3,4-dichlorophenol. The reaction conditions would need to be optimized to favor the formation of the 2,6-dinitro derivative.
General Nitration Protocol:
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Dissolution: Dissolve 3,4-dichlorophenol in a suitable solvent, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0-5 °C) in an ice bath.
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Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dropwise to the solution while maintaining the low temperature and stirring vigorously.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching: Once the reaction is complete, pour the reaction mixture over crushed ice to precipitate the crude product.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
General Characterization Workflow:
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups.
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Melting Point Analysis: To determine the melting point range as an indicator of purity.
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Elemental Analysis: To confirm the elemental composition of the compound.
Biological Activity and Mechanism of Action
Specific studies on the biological activity of 3,4-Dichloro-2,6-dinitrophenol are not prevalent in the literature. However, based on its structural similarity to other dinitrophenols, it is likely to act as a protonophore and uncoupler of oxidative phosphorylation.
The mechanism of action for dinitrophenols involves the dissipation of the proton gradient across the inner mitochondrial membrane. This uncoupling of electron transport from ATP synthesis leads to a decrease in ATP production and an increase in oxygen consumption and heat generation.
Safety and Handling
Based on the Safety Data Sheet, 3,4-Dichloro-2,6-dinitrophenol is classified as harmful and an irritant.
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Toxicological Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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First Aid Measures:
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
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Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3,4-Dichloro-2,6-dinitrophenol is a sparsely characterized compound. While its basic chemical identity is established, a comprehensive understanding of its physical, chemical, and biological properties requires further experimental investigation. The information provided in this guide serves as a starting point for researchers interested in this molecule, highlighting the existing knowledge gaps and providing a framework for future studies. The general mechanisms of action of dinitrophenols provide a strong hypothesis for its biological activity, but this needs to be experimentally verified.
